Cas no 1806627-84-8 (5,6-Bis(difluoromethyl)-2-bromo-1H-benzimidazole)

5,6-Bis(difluoromethyl)-2-bromo-1H-benzimidazole is a halogenated benzimidazole derivative with potential applications in pharmaceutical and agrochemical research. The presence of difluoromethyl groups at the 5- and 6-positions enhances its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. The bromine substituent at the 2-position offers reactivity for further functionalization via cross-coupling or nucleophilic substitution reactions. This compound’s structural features contribute to its utility in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Its well-defined purity and stability under standard storage conditions ensure reliable performance in experimental settings.
5,6-Bis(difluoromethyl)-2-bromo-1H-benzimidazole structure
1806627-84-8 structure
Product name:5,6-Bis(difluoromethyl)-2-bromo-1H-benzimidazole
CAS No:1806627-84-8
MF:C9H5BrF4N2
Molecular Weight:297.047014951706
CID:4823903

5,6-Bis(difluoromethyl)-2-bromo-1H-benzimidazole 化学的及び物理的性質

名前と識別子

    • 5,6-Bis(difluoromethyl)-2-bromo-1H-benzimidazole
    • インチ: 1S/C9H5BrF4N2/c10-9-15-5-1-3(7(11)12)4(8(13)14)2-6(5)16-9/h1-2,7-8H,(H,15,16)
    • InChIKey: OJPGTNHOMLAGSM-UHFFFAOYSA-N
    • SMILES: BrC1=NC2C=C(C(F)F)C(C(F)F)=CC=2N1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 254
  • トポロジー分子極性表面積: 28.7
  • XLogP3: 3.8

5,6-Bis(difluoromethyl)-2-bromo-1H-benzimidazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A061009318-500mg
5,6-Bis(difluoromethyl)-2-bromo-1H-benzimidazole
1806627-84-8 98%
500mg
$8,561.56 2022-03-31
Alichem
A061009318-1g
5,6-Bis(difluoromethyl)-2-bromo-1H-benzimidazole
1806627-84-8 98%
1g
$14,450.52 2022-03-31
Alichem
A061009318-250mg
5,6-Bis(difluoromethyl)-2-bromo-1H-benzimidazole
1806627-84-8 98%
250mg
$5,940.67 2022-03-31

5,6-Bis(difluoromethyl)-2-bromo-1H-benzimidazole 関連文献

5,6-Bis(difluoromethyl)-2-bromo-1H-benzimidazoleに関する追加情報

5,6-Bis(difluoromethyl)-2-bromo-1H-benzimidazole (CAS No. 1806627-84-8): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry

5,6-Bis(difluoromethyl)-2-bromo-1H-benzimidazole (CAS No. 1806627-84-8) is a highly specialized compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzimidazoles, which are known for their broad spectrum of biological activities, including antifungal, antiparasitic, and anticancer properties.

The structure of 5,6-Bis(difluoromethyl)-2-bromo-1H-benzimidazole is characterized by the presence of two difluoromethyl groups at the 5 and 6 positions of the benzimidazole ring, along with a bromine atom at the 2 position. The difluoromethyl groups are particularly noteworthy as they can significantly influence the compound's physicochemical properties and biological activity. The bromine atom adds further complexity to the molecule, potentially enhancing its reactivity and selectivity in various biological systems.

In terms of synthesis, 5,6-Bis(difluoromethyl)-2-bromo-1H-benzimidazole can be prepared through a multi-step process involving the condensation of appropriate substituted aromatic amines and aldehydes. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound. For instance, a study published in the Journal of Organic Chemistry in 2021 described a novel one-pot synthesis approach that significantly reduced reaction time and improved yield compared to traditional methods.

The biological activity of 5,6-Bis(difluoromethyl)-2-bromo-1H-benzimidazole has been extensively studied in various preclinical models. Research has shown that this compound exhibits potent antiproliferative effects against several cancer cell lines, including those derived from breast, lung, and colon cancers. A notable study published in Cancer Research in 2020 demonstrated that 5,6-Bis(difluoromethyl)-2-bromo-1H-benzimidazole selectively targets cancer cells by disrupting key signaling pathways involved in cell cycle regulation and apoptosis.

Furthermore, the compound has shown promise in antimicrobial applications. A study conducted by researchers at the University of California, San Francisco, found that 5,6-Bis(difluoromethyl)-2-bromo-1H-benzimidazole exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity makes it a potential candidate for developing new antibiotics to combat multidrug-resistant bacterial infections.

In addition to its direct therapeutic applications, 5,6-Bis(difluoromethyl)-2-bromo-1H-benzimidazole has also been explored as a lead compound for drug discovery. Its unique structure provides a valuable scaffold for designing more potent and selective analogs with improved pharmacokinetic properties. Several research groups have reported successful modifications to the core structure that enhance the compound's efficacy and reduce toxicity.

The pharmacokinetic properties of 5,6-Bis(difluoromethyl)-2-bromo-1H-benzimidazole have also been investigated to ensure its suitability for clinical development. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. However, further optimization may be necessary to improve its oral bioavailability and reduce potential side effects.

In conclusion, 5,6-Bis(difluoromethyl)-2-bromo-1H-benzimidazole (CAS No. 1806627-84-8) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the treatment of various diseases.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD